molecular formula C7H12ClF2N3 B2531316 N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride CAS No. 1431966-07-2

N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

Cat. No.: B2531316
CAS No.: 1431966-07-2
M. Wt: 211.64
InChI Key: OKZBVCKYRZXNLD-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a synthetic organic compound It is characterized by the presence of a difluoroethyl group and a pyrazolylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Alkylation: The pyrazole is then alkylated with a suitable alkylating agent to introduce the methyl group.

    Amine Formation: The difluoroethyl group is introduced through a nucleophilic substitution reaction involving a difluoroethyl halide and an amine.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluoroethyl ketone, while reduction could produce a difluoroethyl alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-Difluoroethyl)-N-methylamine hydrochloride: Lacks the pyrazolylmethyl group.

    N-(2,2-Difluoroethyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride: Contains a phenyl group instead of a methyl group on the pyrazole ring.

Uniqueness

N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is unique due to the specific combination of the difluoroethyl and pyrazolylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2,2-difluoro-N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3.ClH/c1-12-5-6(3-11-12)2-10-4-7(8)9;/h3,5,7,10H,2,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZBVCKYRZXNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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